1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE is a chemical compound with the molecular formula C12H22N2O4S. It is known for its unique structure, which includes a piperidine ring, a tetrahydrofuran moiety, and a methylsulfonyl group.
Preparation Methods
The synthesis of 1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves several steps. One common synthetic route includes the reaction of piperidine with tetrahydrofuran and methylsulfonyl chloride under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-4-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
1-(METHYLSULFONYL)-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-N~2~-(THIENYLMETHYL)-3-PIPERIDINECARBOXAMIDE: This compound has a similar structure but includes a thienylmethyl group, which may confer different chemical and biological properties.
1-[1-(METHYLSULFONYL)-4-PIPERIDINYL]-3-(TETRAHYDRO-2-FURANYLMETHYL)UREA:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
1-methylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-19(16,17)14-6-4-10(5-7-14)12(15)13-9-11-3-2-8-18-11/h10-11H,2-9H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGJKROIBWSTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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